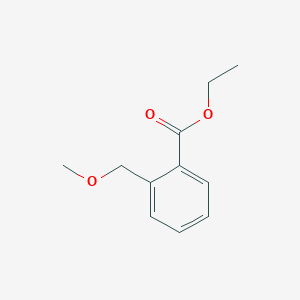

Ethyl 2-(methoxymethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(methoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(12)10-7-5-4-6-9(10)8-13-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIQOYGOYDRJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253520 | |

| Record name | Benzoic acid, 2-(methoxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104216-92-4 | |

| Record name | Benzoic acid, 2-(methoxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104216-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(methoxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Ethyl 2 Methoxymethyl Benzoate and Analogues

Esterification and Transesterification Routes

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in the synthesis of these compounds. Transesterification, the conversion of one ester to another, also plays a crucial role.

The Fischer-Speier esterification is a classic acid-catalyzed method for producing esters. patsnap.com This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. patsnap.comyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. patsnap.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. patsnap.comyoutube.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the ester. psiberg.commasterorganicchemistry.com

All steps in the Fischer esterification are reversible, and the reaction exists in an equilibrium. masterorganicchemistry.comchemistrysteps.com To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, in accordance with Le Châtelier's principle. chemistrysteps.comtcu.edulibretexts.org

The efficiency of direct esterification is significantly influenced by steric and electronic factors. Steric hindrance, or the spatial arrangement of atoms, can impede the reaction. For instance, bulky substituents on either the carboxylic acid or the alcohol can slow down the rate of esterification. psiberg.com Primary alcohols are generally more reactive than secondary or tertiary alcohols due to less steric crowding. psiberg.com Tertiary alcohols are particularly problematic as they are prone to elimination reactions under acidic conditions. psiberg.com

Electronic effects also play a critical role. The presence of electron-withdrawing groups on the carboxylic acid can enhance its acidity and reactivity. Conversely, electron-donating groups can decrease reactivity. A notable phenomenon is the "ortho effect," where a substituent at the ortho position of benzoic acid increases its acidity, regardless of whether the substituent is electron-donating or electron-withdrawing. wikipedia.orgbyjus.comvedantu.comlibretexts.org This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, inhibiting resonance and thereby increasing the acidity of the carboxyl group. wikipedia.orgvedantu.com

Transesterification is a process where the alkyl group of an ester is exchanged with that of an alcohol. mdpi.com This reaction is also typically catalyzed by an acid or a base. The kinetics and thermodynamics of transesterification are crucial for controlling the product distribution. The reaction is an equilibrium process, and its direction can be manipulated by altering the concentrations of the reactants and products. mdpi.commdpi.com For example, using a large excess of the reactant alcohol can shift the equilibrium towards the desired ester product.

Kinetic studies of transesterification reactions, such as those involving benzoic acid, have shown that the reaction often follows first-order kinetics with respect to the ester. researchgate.netdnu.dp.ua The activation energies for both the forward and reverse reactions can be determined, providing insight into the energy profile of the reaction. researchgate.netdnu.dp.ua

Strategies for Ortho-Substitution and Methoxymethyl Group Introduction

The synthesis of Ethyl 2-(methoxymethyl)benzoate requires the specific placement of a methoxymethyl group at the ortho position of the benzoate (B1203000) ring. This involves specialized synthetic strategies.

One common approach to introduce a functional group at a specific position on an aromatic ring is through a halogenation-substitution pathway. For the synthesis of this compound, this could involve the initial ortho-halogenation of a benzoic acid derivative, followed by a substitution reaction to introduce the methoxymethyl group.

A potential synthetic route starts with ethyl 2-methylbenzoate (B1238997) (ethyl o-toluate). This compound can be subjected to benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. chemicalbook.com This reaction selectively brominates the methyl group, yielding ethyl 2-(bromomethyl)benzoate. chemicalbook.com Subsequent nucleophilic substitution of the bromide with methoxide (B1231860) (from sodium methoxide, for example) would then produce the desired this compound.

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. wikipedia.org For the synthesis of complex molecules containing both alcohol and carboxylic acid functionalities, protecting groups are indispensable.

For Alcohols: A variety of protecting groups are available for alcohols. masterorganicchemistry.com The methoxymethyl (MOM) ether is a common choice, formed by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.orgepfl.ch MOM ethers are stable under a range of conditions but can be cleaved under acidic conditions. adichemistry.comwikipedia.org Other protecting groups for alcohols include silyl (B83357) ethers (like TBDMS), which are stable to many reagents but can be removed with fluoride (B91410) ions or acid. libretexts.org

For Carboxylic Acids: Carboxylic acids are often protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. libretexts.orgfiveable.me These esters are generally stable but can be cleaved by acid or base-catalyzed hydrolysis. libretexts.org Tert-butyl esters offer good stability towards basic and nucleophilic reagents and are readily removed with acid. libretexts.orgfiveable.me

The strategic use of these protecting groups allows for the selective modification of other parts of the molecule while preserving the alcohol and carboxylic acid functionalities for later reactions.

Catalytic and Organometallic Approaches in Synthesis

The synthesis of complex organic molecules like this compound benefits significantly from catalytic and organometallic reactions, which offer high selectivity and efficiency. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of aromatic compounds. The Suzuki and Stille reactions, in particular, are widely employed for creating C-C bonds between sp²-hybridized carbon atoms, typical of aryl structures.

The Suzuki coupling reaction involves the reaction of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. frontiersin.orgresearchgate.net This method is favored for its mild reaction conditions and the low toxicity of its boron-containing reagents. For the synthesis of analogues of this compound, a common strategy would involve coupling a substituted arylboronic acid with a functionalized aryl halide, such as ethyl 2-bromobenzoate. The versatility of this reaction allows for the introduction of a wide array of substituents onto the aromatic ring. researchgate.net Recent advancements focus on developing highly efficient and recoverable catalysts, such as palladium supported on magnetic nanoparticles, which facilitate product purification and align with green chemistry principles by allowing catalyst reuse. frontiersin.orgnih.gov The use of water as a solvent further enhances the environmental profile of Suzuki couplings. researchgate.net

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Key Features |

| Aryl Halide (e.g., Ethyl 2-bromobenzoate) | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl Compound | Mild conditions, functional group tolerance, use of non-toxic boron reagents. researchgate.netresearchgate.net |

| Iodobenzene | Phenylboronic Acid | Fe₃O₄@PMO/SB-Pd, K₂CO₃, Water, 50°C (ultrasonic) | Biphenyl | High yield, catalyst is magnetically separable and reusable. frontiersin.org |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amines | One-pot synthesis of novel pyridine (B92270) derivatives. researchgate.net |

The Stille reaction couples an organotin compound (organostannane) with an organohalide or pseudohalide, also catalyzed by palladium. wikipedia.orglibretexts.org Stille reactions are notable for their tolerance of a wide range of functional groups, and the organotin reagents are stable to air and moisture. libretexts.org A potential synthetic route could involve the coupling of an organostannane bearing the methoxymethyl group with an ethyl halobenzoate. A significant variation is the Stille-carbonylative cross-coupling, which introduces a carbonyl group between the two coupled fragments by incorporating carbon monoxide, providing an efficient pathway to ketones and, by extension, related ester structures. wikipedia.orgnih.gov Despite their utility, the high toxicity of organotin compounds is a major drawback, prompting careful handling and disposal. libretexts.org

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Key Features |

| Organostannane (R¹-Sn(Alkyl)₃) | Organohalide (R²-X) | Pd(0) catalyst | Coupled Product (R¹-R²) | High functional group tolerance; air and moisture stable reagents. wikipedia.orglibretexts.org |

| 2-Bromobenzyl Bromides | Tributylallylstannane | PdCl₂(PPh₃)₂, CO (1 atm), Toluene | 2-Bromobenzyl β,γ-unsaturated ketones | Carbonylative coupling to form ketones, which are precursors to other functional groups. nih.gov |

| 6-Bromoazulenes | Bis(tri-n-butyltin) | Pd(PPh₃)₄, Toluene, reflux | 6-(Tri-n-butylstannyl)azulenes | Synthesis of organotin reagents for further coupling reactions. rsc.org |

Organocatalysis and Non-Metal Promoted Syntheses

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, avoiding issues of metal toxicity and cost. For ester synthesis, organocatalytic approaches can be applied to both the esterification step and the construction of the molecular backbone.

Dehydrative esterification, a direct reaction between a carboxylic acid and an alcohol, can be promoted by organocatalysts like 2,2'-biphenol-derived phosphoric acids. organic-chemistry.org These catalysts can facilitate the reaction even with equimolar amounts of reactants without the need to remove water, simplifying the procedure. organic-chemistry.org For forming the carbon framework, asymmetric Michael additions catalyzed by chiral organocatalysts like methylated L-proline can create complex structures with high stereocontrol. For instance, the addition of an ester enolate to an α,β-unsaturated system can build substituted cyclic structures that could serve as precursors to benzoate analogues. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. rasayanjournal.co.inajrconline.org The esterification of benzoic acids with alcohols is a reaction that benefits significantly from this technology. rasayanjournal.co.inijsdr.org For example, the synthesis of propyl and butyl benzoate can be completed in minutes using microwave irradiation, whereas conventional refluxing requires significantly longer periods. rasayanjournal.co.inijsdr.org This rapid, volumetric heating minimizes side reactions and increases energy efficiency, making it a key tool for green synthesis optimization. ajrconline.orgijprdjournal.com

| Reaction | Method | Reaction Time | Yield | Reference |

| Benzoic Acid + n-Propanol → Propyl Benzoate | Microwave | 6 min | High (unspecified) | rasayanjournal.co.in |

| Benzoic Acid + n-Butanol → Butyl Benzoate | Microwave | 6 min | High (unspecified) | ijsdr.org |

| Benzoic Acid + n-Butanol → Butyl Benzoate | Conventional | 45 min | Lower than MW | ijsdr.org |

| p-Nitrobenzoic Acid + Ethanol (B145695) → Ethyl p-nitrobenzoate | Microwave | 15 min | High (unspecified) | ajrconline.org |

| Benzanilide Hydrolysis → Benzoic Acid | Microwave | 10 min | High (unspecified) | ajrconline.org |

| Benzanilide Hydrolysis → Benzoic Acid | Conventional | 60 min | Lower than MW | ajrconline.org |

Solvent-Free and Alternative Solvent Systems

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and environmental impact. nih.gov Esterifications can be performed under solvent-free conditions using methods like high-speed ball-milling or by employing catalysts that function without a bulk solvent medium. nih.govmdpi.com For example, supported iron oxide nanoparticles have been shown to effectively catalyze the esterification of benzoic acid with methanol (B129727) under solventless conditions, with the added benefit of easy magnetic recovery and reuse of the catalyst. mdpi.com Surfactant-combined catalysts can also facilitate esterification at room temperature without any solvent. rsc.org When a solvent is necessary, water is the ideal green alternative, and methods for conducting transition metal-catalyzed reactions like Suzuki couplings in aqueous media are highly desirable. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A reaction with 100% atom economy produces no waste byproducts. wikipedia.org

In the context of synthesizing this compound, different synthetic routes have vastly different atom economies.

Direct Fischer Esterification: The reaction of 2-(methoxymethyl)benzoic acid with ethanol, typically acid-catalyzed, produces the ester and water as the only byproduct. This is a highly atom-economical process. nrochemistry.comd-nb.info

Coupling Reactions (e.g., Suzuki, Stille): While powerful, these reactions often have poor atom economy. wikipedia.org They use high-molecular-weight reagents (e.g., organotin compounds, boronic acids) and generate stoichiometric amounts of byproducts (e.g., tin halides, borate (B1201080) salts) that must be separated and disposed of, representing significant waste. wikipedia.orgwikipedia.org

Therefore, from a green chemistry perspective, a synthetic strategy that relies on direct, addition-type reactions is preferable to multi-step sequences involving protecting groups or stoichiometric coupling reagents. d-nb.info Maximizing reaction efficiency involves not only choosing atom-economical reactions but also optimizing yields and minimizing the use of auxiliary substances like solvents and separation agents.

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions represent highly efficient and atom-economical approaches in modern organic synthesis. These strategies allow for the construction of complex molecular architectures, such as those found in isocoumarin (B1212949) and dihydroisocoumarin analogues of this compound, from simple precursors in a single operation. This avoids the lengthy isolation and purification of intermediates, thereby saving time, resources, and reducing waste. Research in this area has focused on the use of transition metal catalysis and the development of novel reaction cascades to access these important heterocyclic scaffolds.

Recent advancements have highlighted the utility of transition metals like palladium and rhodium in catalyzing intricate cascade sequences. For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of various heterocyclic compounds. mdpi.com These reactions often commence with a C(sp³)–H functionalization event, initiating a sequence of bond-forming events to construct the target molecule. mdpi.com

One notable strategy involves the cationic palladium(II)-catalyzed cascade cyclization of alkyne-tethered carbonyl compounds. This method provides an efficient route to cyclohexane-fused isocoumarins. The reaction is initiated by the intramolecular oxypalladation of the alkyne by the ester group, followed by a 1,2-addition of the resulting carbon-palladium bond to the carbonyl group. acs.org The success of this transformation hinges on the use of a cationic palladium catalyst. acs.org

Rhodium catalysis has also been extensively employed for the synthesis of isocoumarin derivatives through C-H activation and annulation strategies. chemrxiv.org These methods can be redox-neutral, utilizing an N-O bond as an internal oxidant to drive the catalytic cycle, which offers a milder and more efficient alternative to methods requiring external oxidants. For example, rhodium(III)-catalyzed redox-neutral C-H activation annulation has been successfully applied to the synthesis of isocoumarins and α-pyrones.

Multicomponent reactions (MCRs) offer another powerful tool for the rapid assembly of complex molecules. A stereoselective, four-component reaction for the synthesis of 3,4-dihydro-7-nitrocoumarin derivatives has been reported, which proceeds at room temperature without the need for a catalyst or activator. academie-sciences.fr This particular MCR involves the condensation of 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, and 2,6-dimethylphenyl isocyanide in the presence of an alcohol. academie-sciences.fr Another MCR strategy for the synthesis of benzocoumarins involves a cascade of [4+1] and [4+2] cycloadditions. peerj.com

The following tables summarize key findings from the literature on cascade and multicomponent reactions for the synthesis of isocoumarin and dihydroisocoumarin analogues.

Table 1: Palladium-Catalyzed Cascade Cyclization for Cyclohexane-Fused Isocoumarins acs.org

| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Alkyne-tethered carbonyl compound | (dppp)Pd(H₂O)₂₂ (3) | Dioxane | 100 | Cyclohexane-fused isocoumarin | Varies |

| 2-Alkynylbenzoates | Palladium catalyst | Not specified | Not specified | Substituted isocoumarins | Varies |

Table 2: Rhodium-Catalyzed Annulation for Isocoumarin Synthesis

| Benzoate Substrate | Alkyne Substrate | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| N,N-diethyl-O-benzoyl-hydroxylamine | 1,2-diphenylacetylene | [CpRhCl₂]₂ (5) | AgOAc (30) | TFE | 60 | 3,4-Diphenylisocoumarin | 10 (initial) |

| O-benzoylhydroxylamine derivatives | Various internal alkynes | [CpRhCl₂]₂ (5) | AgOAc (30) | TFE | 60 | Substituted isocoumarins | Up to 92 |

Table 3: Four-Component Synthesis of 3,4-Dihydro-7-nitrocoumarins academie-sciences.fr

| Aldehyde | Acid | Isocyanide | Alcohol | Catalyst | Temperature | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 2-Hydroxy-4-nitrobenzaldehyde | Meldrum's acid | 2,6-Dimethylphenyl isocyanide | Methanol | None | Room Temp | 24 | Dihydro-7-nitrocoumarin derivative | Good |

These examples underscore the power of cascade and multicomponent reactions to efficiently construct complex heterocyclic systems that are analogous to this compound. The ability to generate significant molecular complexity in a single pot from relatively simple starting materials continues to drive innovation in this field.

Compound Index

| Compound Name |

| This compound |

| Isocoumarin |

| 3,4-Dihydroisocoumarin |

| Cyclohexane-fused isocoumarins |

| 2-Alkynylbenzoates |

| Substituted isocoumarins |

| α-Pyrones |

| N,N-diethyl-O-benzoyl-hydroxylamine |

| 1,2-diphenylacetylene |

| 3,4-Diphenylisocoumarin |

| O-benzoylhydroxylamine |

| 3,4-Dihydro-7-nitrocoumarin |

| 2-Hydroxy-4-nitrobenzaldehyde |

| Meldrum's acid |

| 2,6-Dimethylphenyl isocyanide |

| Benzocoumarins |

Iii. Reaction Mechanisms and Reactivity Spectrum

Ester Functionality Transformations

The ethyl ester group is susceptible to various nucleophilic acyl substitution reactions.

The ester can be cleaved back to the parent carboxylic acid and ethanol (B145695) through hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield 2-(methoxymethyl)benzoic acid. thieme-connect.de This reaction is reversible.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. thieme-connect.de The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the ethoxide ion, which is a stronger base than the resulting carboxylate. The ethoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion to form sodium 2-(methoxymethyl)benzoate. youtube.comresearchgate.net Acidification of the reaction mixture in a subsequent workup step is required to obtain the free carboxylic acid. youtube.comresearchgate.net

The kinetics of hydrolysis are influenced by substituents on the benzene (B151609) ring. For analogous benzoate (B1203000) esters, the presence of an ortho-substituent can affect the rate of hydrolysis. An ortho-methoxy group in methyl benzoate, for instance, has been shown to increase the rate of alkaline hydrolysis compared to an ortho-hydroxy group, a phenomenon attributed to the absence of intramolecular hydrogen bonding which would otherwise hinder the nucleophilic attack on the carbonyl carbon. researchgate.net While specific kinetic data for Ethyl 2-(methoxymethyl)benzoate is not extensively documented, its reactivity is expected to follow these general principles, with the rate being influenced by both electronic and steric factors of the ortho-methoxymethyl group. Studies on ethyl benzoate in aqueous-methanol systems show that the reaction follows second-order kinetics and the rate constant decreases as the proportion of the organic co-solvent increases. wikipedia.org

Table 1: General Conditions for Hydrolysis of Benzoate Esters

| Hydrolysis Type | Reagents | Key Steps | Product |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Protonation of C=O, Nucleophilic attack by H₂O, Elimination of EtOH | 2-(Methoxymethyl)benzoic acid |

This compound can react with ammonia (B1221849) or with primary and secondary amines in a process known as aminolysis to form the corresponding N-substituted 2-(methoxymethyl)benzamides. thieme-connect.de The mechanism is analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. thieme-connect.de

The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to a tetrahedral intermediate. The elimination of ethoxide, which is subsequently protonated by another molecule of the amine, yields the amide. While generally a sluggish reaction, it can be facilitated by heating or catalysis. adichemistry.com For example, the aminolysis of ethyl benzoate with cyclohexylamine (B46788) can be achieved using sodium methoxide (B1231860) as a catalyst at elevated temperatures. adichemistry.com This transformation provides a direct route to amide derivatives from the ester.

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. thieme-connect.de The reaction with this compound would yield (2-(methoxymethyl)phenyl)methanol. The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate which then expels an ethoxide ion to form an aldehyde. The aldehyde is immediately reduced further by another hydride equivalent to an alkoxide, which upon acidic workup gives the primary alcohol. thieme-connect.de A combination of sodium borohydride (B1222165) and methanol (B129727) can also be used to reduce aromatic esters to their corresponding alcohols. nih.govorganic-chemistry.org

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAH). thieme-connect.de This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the aldehyde product. thieme-connect.de The reaction of this compound with DIBAH would produce 2-(methoxymethyl)benzaldehyde.

Table 2: Reduction Pathways for this compound

| Product | Reagent | Typical Conditions |

|---|---|---|

| (2-(Methoxymethyl)phenyl)methanol | Lithium aluminum hydride (LiAlH₄) | THF, followed by H₃O⁺ workup |

Reactivity at the Methoxymethyl Moiety

The methoxymethyl (MOM) group is primarily known as a protecting group for alcohols. Its main reaction is cleavage (deprotection) to regenerate the parent alcohol, in this case, a hydroxymethyl group which would likely be unstable and rearrange. However, in the context of the parent compound from which this compound might be derived (e.g., ethyl salicylate), this cleavage is a key transformation.

The MOM ether is an acetal (B89532) and is thus labile under acidic conditions. researchgate.netepfl.ch A variety of Lewis and Brønsted acids can be used for its removal. researchgate.net

A particularly effective method for the cleavage of MOM ethers and esters involves the use of bismuth trichloride (B1173362) (BiCl₃). organicmystery.com This method is valued for its simplicity, low cost, and efficiency, proceeding in good to excellent yields for a variety of substrates. The reaction is typically carried out in a solvent system like acetonitrile/water.

The proposed mechanism, supported by Density Functional Theory (DFT) studies, suggests that the bismuth atom coordinates to the ether oxygen atoms. organicmystery.com Water plays a crucial role in facilitating the cleavage of the C–O bond of the MOM group. researchgate.netorganicmystery.com This protocol is compatible with various functional groups, making it a synthetically useful method for deprotection. Other reagents, such as a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, have also been developed for the mild deprotection of MOM ethers. organicmystery.com

The primary role of the methoxymethyl (MOM) group in organic synthesis is that of a protecting group. epfl.ch It is valued for its stability across a range of conditions, including exposure to many oxidizing and reducing agents, bases, and nucleophiles, while being readily removable under acidic conditions. epfl.ch

Consequently, the chemical literature predominantly focuses on the cleavage (deprotection) of the MOM group rather than its in-situ derivatization. Direct functionalization of the methoxymethyl moiety without its removal is not a common synthetic strategy. Its utility lies in its ability to mask a hydroxyl group during other transformations, to be removed when its protective function is no longer needed. While aromatic ethers can undergo electrophilic substitution, the reactivity of the ester and the lability of the MOM group itself are the dominant chemical features of this compound.

Aromatic Ring Functionalization

The reactivity of the aromatic ring in this compound is significantly influenced by its two substituents: the ethyl carboxylate group (-COOEt) and the methoxymethyl group (-CH₂OCH₃). These groups govern the regioselectivity and feasibility of various aromatic functionalization reactions.

Ortho-Directed Metallation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic aromatic substitution. wikipedia.org The reaction employs a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org

In the case of this compound, the methoxymethyl group is an effective DMG. The Lewis basic oxygen atom of the methoxymethyl moiety can chelate with a strong base like n-butyllithium or sec-butyllithium, positioning the base to abstract a proton from the C3 position of the benzene ring. wikipedia.orgbaranlab.org This process creates a stabilized aryllithium intermediate exclusively at the position ortho to the directing group. uwindsor.ca This intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C3 position. organic-chemistry.org

The general mechanism involves the formation of a complex between the alkyllithium and the DMG, which increases the kinetic acidity of the ortho-protons, leading to selective deprotonation. wikipedia.orgorganic-chemistry.org

Table 1: Potential Electrophilic Quenches for Lithiated this compound

| Electrophile | Reagent Example | Resulting Functional Group at C3 |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehyde/Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ (gas), then acid quench | Carboxylic Acid (-COOH) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Silyl (B83357) Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Ester | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |

| Halogen Source | Iodine (I₂) | Iodo (-I) |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The rate and orientation of this attack are dictated by the existing substituents.

Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing due to the carbonyl's resonance and inductive effects. It is a deactivating group, making the ring less reactive towards electrophiles than benzene itself, and it directs incoming electrophiles to the meta position (C4 and C6). youtube.com

When both groups are present, their directing effects are competitive. The C3 position is ortho to the methoxymethyl group and meta to the ester. The C5 position is para to the methoxymethyl group and meta to the ester. The C4 and C6 positions are meta to the methoxymethyl group and ortho/meta to the ester. Given that both groups are deactivating, harsh reaction conditions would be required for EAS. The substitution pattern would likely be a mixture of products, with substitution at C5 being a probable outcome due to the combined directing effects and reduced steric hindrance compared to C3. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com This reaction is the opposite of EAS and is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen). youtube.comyoutube.com

This compound is not a suitable substrate for the common SNAr (addition-elimination) mechanism of NAS for two primary reasons:

It lacks a conventional leaving group such as a halide. youtube.com

The substituents present (-COOEt and -CH₂OCH₃) are not sufficiently electron-withdrawing to activate the ring for nucleophilic attack to the degree that a nitro group does. youtube.com

Therefore, under standard NAS conditions, no reaction is expected. An alternative NAS pathway proceeding through a benzyne (B1209423) intermediate is also unlikely as it requires extremely strong basic conditions and the elimination of a leaving group and an adjacent proton, which are not favorably configured in this molecule. youtube.comyoutube.com

Photochemical and Radical Induced Transformations

The most susceptible sites on this compound for radical reactions are the C-H bonds adjacent to the oxygen atom (in the methoxymethyl group) and the C-H bonds of the ethyl group, as these positions are activated towards hydrogen abstraction.

A key example of a radical-induced transformation is the benzylic bromination of the methoxymethyl group. Similar to the radical bromination of ethyl 2-toluate, reacting this compound with a radical initiator like benzoyl peroxide and a bromine source such as N-Bromosuccinimide (NBS) would lead to the selective substitution of a hydrogen on the benzylic-like methylene (B1212753) (-CH₂O-) with a bromine atom. chemicalbook.com This reaction proceeds via a free-radical chain mechanism, where a stabilized benzylic-type radical is formed as an intermediate.

Table 2: Radical Bromination of the Methoxymethyl Group

| Reactants | Reagents | Solvent | Conditions | Major Product |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | Carbon Tetrachloride (CCl₄) | Reflux | Ethyl 2-(bromomethoxymethyl)benzoate |

Furthermore, studies on the photooxidation of similar ester compounds by hydroxyl (OH) radicals suggest that this compound would be susceptible to degradation in atmospheric conditions. nih.gov The reaction would likely be initiated by the abstraction of a hydrogen atom by an OH radical, primarily from the methoxymethyl or ethyl groups, leading to a cascade of further oxidation reactions. nih.gov

Rearrangement Reactions

While this compound itself may not be prone to direct rearrangement under typical thermal or acidic conditions, its derivatives can undergo significant structural reorganization. A notable example is the anionic Fries-type rearrangement, sometimes referred to as a Snieckus rearrangement, which can occur from the ortho-lithiated intermediate described in section 3.3.1. uwindsor.ca

Following the directed ortho-metalation at the C3 position, if the conditions are altered (e.g., by warming the reaction mixture), the lithiated species can undergo an intramolecular rearrangement. In this process, the adjacent ethyl carboxylate group could potentially migrate from its position on the ring to the C3 position, resulting in the formation of a substituted salicylate (B1505791) derivative after an aqueous workup. This type of rearrangement involves an intramolecular nucleophilic attack of the aryllithium onto the carbonyl carbon of the ester. uwindsor.ca

Iv. Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Methoxymethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Ethyl 2-(methoxymethyl)benzoate, various NMR experiments are employed to confirm its constitution and stereochemistry.

One-dimensional NMR is the cornerstone of structural elucidation, providing fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to each unique proton environment. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The benzylic protons of the methoxymethyl group (-CH₂-) and the methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) also show distinct chemical shifts. The methyl protons of the methoxy (B1213986) (-OCH₃) and ethyl (-OCH₂CH₃) groups appear in the more shielded, upfield region. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key resonances include the carbonyl carbon of the ester group, which is significantly deshielded and appears far downfield (typically δ 165-175 ppm). The aromatic carbons resonate in the δ 120-140 ppm range, with the carbon attached to the ester group (ipso-carbon) showing a distinct shift. The carbons of the ethyl and methoxymethyl substituents appear in the upfield region of the spectrum. hmdb.ca

The combined data from ¹H and ¹³C NMR, including chemical shifts (δ), signal multiplicities (splitting patterns), coupling constants (J), and integration values, allow for the unambiguous confirmation of the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound Note: The following are typical predicted values. Actual experimental values may vary slightly based on solvent and concentration.

| Atom/Group | ¹H NMR | ¹³C NMR |

| Assignment | δ (ppm), Multiplicity, J (Hz), Integration | δ (ppm) |

| Ar-H (4 protons) | 7.20-7.85, multiplet, n/a, 4H | 128.0-132.0 |

| -OCH₂CH₃ | 4.37, quartet, J=7.2, 2H | 61.5 |

| -OCH₂CH₃ | 1.39, triplet, J=7.2, 3H | 14.2 |

| Ar-CH₂-O- | 4.70, singlet, n/a, 2H | 70.0 |

| -OCH₃ | 3.90, singlet, n/a, 3H | 58.0 |

| C=O | n/a | 167.0 |

| Ar-C (ipso, C-COOEt) | n/a | 130.5 |

| Ar-C (ipso, C-CH₂OMe) | n/a | 138.0 |

Two-dimensional NMR techniques are crucial for establishing detailed connectivity between atoms, which is essential for confirming the proposed structure and ruling out isomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key COSY correlation would be observed between the methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the ethyl group, confirming their direct connectivity. Correlations among the four adjacent protons on the aromatic ring would also be visible, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is invaluable for assigning carbon resonances. For instance, the signal for the ethyl group's methylene protons at ~4.37 ppm would correlate with the carbon signal at ~61.5 ppm, while the benzylic protons at ~4.70 ppm would correlate with their attached carbon at ~70.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). columbia.edu HMBC is critical for piecing together the molecular framework. Key correlations would include:

The ethyl methylene protons (~4.37 ppm) showing a correlation to the ester carbonyl carbon (~167.0 ppm), confirming the ester linkage.

The benzylic protons (~4.70 ppm) showing correlations to the adjacent aromatic carbons, including the ipso-carbon at ~138.0 ppm.

The methoxy protons (~3.90 ppm) correlating to the benzylic carbon (~70.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and the relative positions of substituents on the aromatic ring. A significant NOESY correlation would be expected between the benzylic protons (-CH₂-) and the adjacent aromatic proton at the 3-position, confirming the ortho substitution pattern.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) gives insight into the structure of the compound in its crystalline form. This technique is particularly important for studying polymorphism, where a compound can exist in multiple crystalline structures. Although specific ssNMR data for this compound is not widely published, the technique could be used to:

Characterize different crystalline packing arrangements.

Determine the number of unique molecules in the asymmetric unit of a crystal lattice.

Study intermolecular interactions in the solid state.

Chemical shifts in ssNMR can differ from solution-state shifts due to packing effects and the absence of solvent. nih.gov Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. nih.gov

Oxygen-17 NMR is a specialized technique that can directly probe the chemical environment of the oxygen atoms in a molecule. researchgate.net Due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, isotopic enrichment is often required for successful analysis. nsf.gov

For this compound, there are three distinct oxygen environments: the carbonyl oxygen (C=O), the ester ether oxygen (-O-CH₂), and the methoxymethyl ether oxygen (Ar-CH₂-O-).

Electronic Effects: The chemical shift of the carbonyl oxygen is highly sensitive to the electronic nature of its substituents. Studies on substituted benzoates show that electron-donating groups generally cause shielding (lower δ values), while electron-withdrawing groups cause deshielding (higher δ values) of the carbonyl oxygen. researchgate.net

Hydrogen Bonding: While this molecule does not have internal hydrogen bonding capabilities, ¹⁷O NMR is extremely sensitive to intermolecular hydrogen bonding with protic solvents, which would cause a significant downfield shift in the resonance of the participating oxygen atom.

Ether Oxygens: The chemical shifts of the two ether oxygens would also provide information. The resonance of the ester ether oxygen is influenced by the carbonyl group, while the methoxymethyl ether oxygen's environment is primarily dictated by the benzyl (B1604629) group and the methyl substituent. taylorfrancis.com

Although experimentally challenging, ¹⁷O NMR could offer unique insights into the electronic structure at the oxygen centers of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This is a definitive method for confirming the identity of a compound.

The molecular formula for this compound is C₁₁H₁₄O₃. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the exact mass can be calculated.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Calculated Exact Mass | 194.09429 Da | nih.gov |

| Ionization Mode | Electrospray (ESI) or other soft ionization | |

| Observed Ion (e.g., [M+H]⁺) | 195.10157 Da | |

| Observed Ion (e.g., [M+Na]⁺) | 217.08354 Da |

The ability of HRMS to measure mass to several decimal places allows chemists to distinguish between compounds that might have the same nominal mass but different elemental formulas, providing an exceptionally high degree of confidence in the structural assignment. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) offers profound insights into the fragmentation behavior of this compound. The fragmentation patterns are influenced by the "ortho effect," a phenomenon driven by the proximity of the methoxymethyl and ethyl ester groups on the benzene ring.

Upon electron ionization (EI), the fragmentation of this compound is distinct from its meta and para isomers. A key fragmentation pathway involves an ortho effect that facilitates the formation of a distonic molecular radical cation. This intermediate is proposed to be a primary driver for the subsequent fragmentation cascade. The major EI-MS fragments for related methoxymethyl substituted benzoate (B1203000) esters provide a basis for predicting the behavior of the ethyl ester variant. researchgate.net

A significant and often base peak observed for the 2-substituted isomer is at an m/z of 133. researchgate.net This ion is believed to form through a unique pathway initiated by the loss of the ether's methyl group, followed by the elimination of the ester's ethoxy group as ethanol (B145695). nih.gov This process yields a unique and stable cation that is characteristic of this class of compounds. nih.gov The aliphatic oxygen of the methoxymethyl group is a more active participant in the fragmentation process compared to the aromatic ether oxygen in regioisomeric ethoxy compounds. researchgate.netnih.gov Other expected fragmentation pathways, common to ethyl benzoate derivatives, include the loss of the ethoxy radical (•OCH2CH3, 45 Da) to form a stable acylium ion. pharmacy180.com

Table 1: Predicted Key MS/MS Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Fragmentation Pathway |

| 194 | [M]+• (Molecular Ion) | - |

| 149 | [M - •OCH2CH3]+ | Loss of the ethoxy radical from the ester. pharmacy180.com |

| 133 | [C8H5O2]+ | Result of an ortho effect, involving loss of the ether methyl group and the ester ethoxy group as ethanol. researchgate.netnih.gov |

This table is based on fragmentation patterns of closely related methoxymethyl substituted benzoate esters.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the functional groups and conformational intricacies of this compound.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups: the ester, the ether, and the substituted aromatic ring.

Ester Group: The most prominent feature is the intense carbonyl (C=O) stretching vibration. For α,β-unsaturated esters like benzoates, this band typically appears in the range of 1715-1730 cm⁻¹. orgchemboulder.com The C–O stretching vibrations of the ester group produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.comlibretexts.org

Methoxymethyl Group: The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. Aliphatic ethers typically show a strong C-O stretching band in the region of 1150-1085 cm⁻¹. docbrown.info

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org C=C in-ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane (OOP) C-H bending vibrations are found at lower frequencies (typically below 900 cm⁻¹) and are sensitive to the substitution pattern of the ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Ester | C=O Stretch | 1715 - 1730 | orgchemboulder.comlibretexts.org |

| Ester | C-O Stretch | 1000 - 1300 | orgchemboulder.comlibretexts.org |

| Ether | C-O-C Stretch | 1085 - 1150 | docbrown.info |

| Aromatic | C-H Stretch | 3000 - 3100 | libretexts.org |

| Aromatic | C=C Stretch | 1450 - 1600 | libretexts.org |

This table presents expected frequency ranges based on analogous compounds.

The rotational freedom around the single bonds in this compound allows for multiple conformational isomers. Vibrational spectroscopy can be used to study this conformational landscape, as different conformers will have slightly different vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to assign vibrational modes to specific conformers. nih.govresearchgate.net

Low-frequency vibrational modes, particularly those involving torsional and skeletal bending motions in the fingerprint region, are especially sensitive to conformational changes. By comparing experimental IR and Raman spectra with theoretically predicted spectra for different stable conformers, it is possible to determine the predominant conformation in a given state (gas, liquid, or solid).

X-ray Crystallography for Solid-State Structure Determination

Note: As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. The following sections are therefore based on the analysis of closely related structures, such as Ethyl 2,6-dimethoxybenzoate, to predict the likely solid-state characteristics. mdpi.com

In the solid state, molecules of this compound would arrange themselves into a crystal lattice defined by a balance of intermolecular forces. The packing efficiency and the nature of these interactions dictate the macroscopic properties of the crystal.

Given the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions:

C-H···O Interactions: Weak hydrogen bonds between the methyl and ethyl C-H groups and the oxygen atoms of the ester and ether functionalities are expected to be significant in directing the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions are common in the crystal structures of aromatic compounds. nih.govnih.gov

The inter-digitation of the ethyl and methoxymethyl groups from neighboring molecules would play a crucial role in achieving a densely packed structure.

The precise geometry of this compound in the solid state can be defined by its bond lengths, bond angles, and dihedral angles. Data from the crystal structure of Ethyl 2,6-dimethoxybenzoate provides a valuable reference for these parameters. mdpi.com

The steric hindrance caused by the ortho-substituent forces the ester group to rotate out of the plane of the benzene ring. This rotation minimizes repulsive interactions but reduces the resonance interaction between the carbonyl group and the aromatic ring. mdpi.com Consequently, the C(aromatic)-C(carbonyl) bond length is expected to be longer than that observed in esters where the carbonyl group is coplanar with the ring. mdpi.com

Table 3: Representative Bond Lengths from a Related Structure (Ethyl 2,6-dimethoxybenzoate)

| Bond | Bond Length (Å) |

| C(aromatic)-C(carbonyl) | 1.497(2) |

| C=O | 1.206(2) |

| C(carbonyl)-O(ethyl) | 1.334(2) |

| O(ethyl)-C(ethyl) | 1.464(2) |

| C(aromatic)-O(methoxy) | 1.365(2) |

Data from the crystal structure of Ethyl 2,6-dimethoxybenzoate. mdpi.com

Table 4: Representative Bond and Dihedral Angles from a Related Structure (Ethyl 2,6-dimethoxybenzoate)

| Angle | Value (°) |

| C(aromatic)-C(carbonyl)-O(ethyl) | 111.4(1) |

| C(aromatic)-C(carbonyl)=O | 124.6(2) |

| O=C-O(ethyl) | 124.0(2) |

| Dihedral Angle | |

| C(aromatic)-C(aromatic)-C(carbonyl)=O | 60.1(2) |

Data from the crystal structure of Ethyl 2,6-dimethoxybenzoate. mdpi.com The dihedral angle indicates the twisting of the ester group relative to the aromatic ring.

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict a wide range of molecular properties for compounds similar in structure to Ethyl 2-(methoxymethyl)benzoate. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the total energy of the molecule for various arrangements of its atoms and finding the geometry with the minimum energy. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. scispace.com

Table 1: Representative Optimized Geometrical Parameters for Benzoate (B1203000) Esters (Data from Analogous Compounds) This table presents typical values for benzoate derivatives calculated using DFT methods, as direct data for this compound is not available. The actual values may vary.

| Parameter | Bond/Atoms | Typical Value (Å or °) | Reference Compound |

| Bond Length | C=O | ~1.21 Å | 2-ethylhexyl 2-hydroxybenzoate scispace.com |

| Bond Length | C-O (ester) | ~1.34 Å | 2-ethylhexyl 2-hydroxybenzoate scispace.com |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å | Benzoic Acid |

| Bond Angle | O=C-O | ~125° | 2-ethylhexyl 2-hydroxybenzoate scispace.com |

| Bond Angle | C-C-C (ring) | ~120° | Benzoic Acid |

| Dihedral Angle | C(ring)-C(ring)-C=O | Variable | Ethyl 2,6-dimethoxybenzoate researchgate.net |

Electronic Structure Analysis (HOMO/LUMO, Molecular Orbitals, Electron Density)

DFT calculations provide fundamental insights into the electronic properties of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). austinpublishinggroup.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.comresearchgate.net A large gap suggests high stability. austinpublishinggroup.com

For aromatic esters, the HOMO is typically a π-orbital localized on the benzene (B151609) ring, while the LUMO is often a π*-antibonding orbital concentrated on the carbonyl group and the aromatic ring. scispace.com Analysis of the molecular orbital composition helps to understand charge transfer interactions within the molecule. Furthermore, DFT can generate maps of electron density and molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of chemical reactivity. researchgate.net

Table 2: Representative Frontier Orbital Energies for Benzoate Derivatives (Calculated via DFT) This table shows examples of HOMO-LUMO energies and gaps for related compounds. The specific values for this compound would require a dedicated calculation.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-phenyl-N-(benzomethyl)-N-... | DFT/B3LYP | -1.28 | -5.39 | 4.11 |

| Benzoic Acid Monomer | DFT/B3LYP/6-311++G(2d,p) | -8.05 | -1.31 | 6.74 |

| 2-ethylhexyl 2-hydroxybenzoate | TD-DFT/B3LYP/6-311++G(d,p) | -6.49 | -0.99 | 5.50 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

A significant application of DFT is the prediction of spectroscopic data, which can be used to validate and interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.netsemanticscholar.org These theoretical shifts are often plotted against experimental values, and a good correlation confirms the molecular structure. epstem.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. dntb.gov.ua The resulting theoretical infrared (IR) spectrum can be compared with experimental FT-IR data. This comparison helps in the assignment of specific vibrational modes (e.g., C=O stretch, C-O stretch, aromatic C-H bends) to the observed absorption bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. espublisher.com These calculations predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, corresponding to electronic transitions, such as the π → π* transition typical for aromatic compounds. scispace.com

DFT is a powerful tool for investigating the pathways of chemical reactions. For a given transformation involving this compound, computational chemists can map out the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy barrier (the difference in energy between the reactants and the transition state), one can predict the feasibility and rate of a reaction. This type of analysis is crucial for understanding reaction mechanisms, such as ester hydrolysis or substitution reactions on the aromatic ring, providing a level of detail that is often inaccessible through experiments alone. arxiv.org

Furthermore, by including corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy, it is possible to calculate the Gibbs free energy of reaction (ΔG). scielo.br A negative ΔG indicates a spontaneous, thermodynamically favorable reaction. These calculations are also used to assess the relative stability of different isomers or conformers of a molecule. For example, by comparing the Gibbs free energies of formation for different structural arrangements, the most thermodynamically stable isomer can be identified. scielo.br

Table 3: Thermodynamic Properties Obtainable from DFT Calculations This table outlines the types of energetic and thermodynamic data that can be computed for transformations involving this compound.

| Thermodynamic Property | Description | Application |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Determines if a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work; determines the spontaneity of a reaction. | Predicts reaction feasibility and equilibrium position. |

| Energy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements. | Compares the stability of different compounds. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Relates to the rate of a chemical reaction. |

Quantum Chemical Calculations Beyond DFT

While DFT is a versatile and widely used method, more computationally intensive techniques can be employed for higher accuracy in certain cases. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Hartree-Fock (HF) theory are sometimes used, often in conjunction with DFT, to provide benchmark results. austinpublishinggroup.comresearchgate.net

Hartree-Fock is a fundamental ab initio method that does not include electron correlation, which can affect the accuracy of energy calculations. MP2 is one of the simplest methods to incorporate electron correlation and can offer improved predictions for properties like interaction energies and reaction barriers. researchgate.net These higher-level calculations, though more demanding on computational resources, can be valuable for validating DFT results and for systems where standard DFT functionals may be less reliable.

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are foundational in computational chemistry, deriving results directly from theoretical principles without the inclusion of experimental data. These methods are crucial for obtaining high-accuracy calculations of molecular properties. For this compound, ab initio calculations, particularly at higher levels of theory, are instrumental in determining its optimized geometry, conformational energetics, and vibrational frequencies.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods with extensive basis sets (e.g., aug-cc-pVTZ), can provide accurate predictions of the potential energy surface. These calculations would reveal the most stable conformers and the energy barriers for interconversion between them. For instance, a study on the rotational barriers in ortho-substituted N-benzhydrylformamides using Density Functional Theory (DFT), a method often considered alongside ab initio approaches, demonstrated that ortho-substituents significantly hinder the rotation of aryl fragments. mdpi.com A similar effect would be expected in this compound, where the methoxymethyl group can sterically interact with the ethyl ester group.

A hypothetical conformational analysis using a high-level ab initio method could yield the following data for the most stable conformers of this compound, differentiated by the dihedral angles of the ester and methoxymethyl groups relative to the benzene ring.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (°) |

|---|---|---|---|

| A (Planar Ester, Gauche Methoxy) | 0.00 | 2.5 | τ(C-C-C=O) = 0, τ(C-C-C-O) = 60 |

| B (Perpendicular Ester, Gauche Methoxy) | 3.5 | 2.1 | τ(C-C-C=O) = 90, τ(C-C-C-O) = 60 |

| C (Planar Ester, Anti Methoxy) | 1.2 | 2.8 | τ(C-C-C=O) = 0, τ(C-C-C-O) = 180 |

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific published data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule, providing a visual representation of the charge distribution. The MEP map is used to identify the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would highlight the regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The most negative potential is expected to be located around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack. The ether oxygen of the methoxymethyl group would also exhibit a region of negative potential, albeit likely less intense than the carbonyl oxygen. Regions of positive potential would be found around the hydrogen atoms, particularly those of the ethyl and methyl groups.

The MEP map can provide insights into intermolecular interactions. For example, in a biological context, the MEP can indicate how the molecule might interact with a receptor binding site. In non-biological contexts, it can predict sites for hydrogen bonding or other non-covalent interactions that influence material properties. A study on other benzoate derivatives has shown that MEP maps are effective in illustrating the distribution of electrostatic potential on the molecular surface, which correlates with their interaction capabilities.

A hypothetical MEP analysis for this compound could provide the following values for the potential minima and maxima.

| Region | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -55.0 | Site for electrophilic attack, hydrogen bond acceptor |

| Ether Oxygen | -35.0 | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Ring (π-system) | -15.0 | Weak nucleophilic character |

| Ethyl Group Hydrogens | +20.0 | Site for nucleophilic attack |

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific published data for this compound is not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvation effects, and transport properties of a molecule.

For this compound, MD simulations would be particularly useful for understanding its behavior in different solvent environments. The simulations could track the time evolution of the key dihedral angles, revealing the flexibility of the molecule and the preferred conformational states in solution. This is important as the solvent can influence the conformational equilibrium and, consequently, the reactivity and properties of the molecule.

MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding its solubility and partitioning behavior. Furthermore, simulations can shed light on the nature of intermolecular interactions with solvent molecules, identifying key hydrogen bonding patterns and their lifetimes. While no specific MD studies on this compound were found, research on the interaction of similar methyl benzoate derivatives with proteins like bovine serum albumin has utilized spectroscopic techniques that are often complemented by MD simulations to understand binding mechanisms and dynamics. mdpi.comnih.gov

A hypothetical MD simulation of this compound in an aqueous solution could provide the following insights into its dynamic behavior.

| Property | Simulated Value | Interpretation |

|---|---|---|

| Radius of Gyration (Å) | 3.5 ± 0.2 | Indicates the overall compactness of the molecule in solution. |

| Solvent Accessible Surface Area (Ų) | 350 ± 15 | Represents the surface area of the molecule exposed to the solvent. |

| Average number of H-bonds with water | 2.5 | Highlights the importance of the ester and ether oxygens in solvating the molecule. |

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific published data for this compound is not available.

Quantitative Structure-Property Relationships (QSPR) in Non-Biological Contexts

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or material properties. These models are developed by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties.

In the context of this compound, QSPR models could be developed to predict various non-biological properties such as boiling point, viscosity, refractive index, or reactivity in certain chemical transformations. The molecular descriptors used in such models can be derived from the compound's structure and can be constitutional, topological, geometrical, or electronic in nature.

For example, a QSPR model for the reactivity of a series of benzoate esters in a specific reaction could use descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the charge on the carbonyl carbon, and steric parameters to predict the reaction rate constant. While specific QSPR models for this compound are not available in the literature, general QSPR studies on esters have been conducted to predict properties like flash points and thermodynamic properties. nih.gov These studies establish the methodology that could be applied. A comprehensive analysis of the applicability domains of QSPR models for chemical reactions has also been a subject of research, highlighting the importance of defining the scope of such predictive models. researchgate.net

A hypothetical QSPR equation for predicting a property (e.g., a reaction rate constant, log(k)) of a series of ortho-substituted ethyl benzoates, including this compound, might take the following form:

log(k) = c₀ + c₁ * σᵢ + c₂ * Eₛ + c₃ * E(LUMO)

Where:

Vi. Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

While detailed research on the specific applications of Ethyl 2-(methoxymethyl)benzoate is emerging, its structure suggests a significant potential as a key intermediate in multi-step synthetic pathways. It is commercially available from various suppliers, indicating its utility as a building block for specialized chemical synthesis. fishersci.com

Table 1: Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| AstaTech (via Fisher Scientific) | 104216-92-4 | C11H14O3 | 194.23 |

| BLD Pharm | 104216-92-4 | C11H14O3 | Not Specified |

The ester functional group in this compound can be hydrolyzed under acidic or basic conditions to yield 2-(methoxymethyl)benzoic acid. This transformation allows for the introduction of the methoxymethyl-substituted benzoic acid core into various molecular targets. Further reactions can then be carried out on the carboxylic acid group, such as conversion to acid chlorides, amides, or other esters, thereby creating a diverse range of derivatives.

Currently, specific examples detailing the use of this compound in the synthesis of heterocyclic compounds like pyrimidines or indoles are not extensively documented in publicly available literature. However, the general reactivity patterns of related ortho-substituted benzoates suggest that it could serve as a valuable precursor. The functional groups could potentially be manipulated to participate in cyclization reactions necessary to form these complex ring systems.

The benzene (B151609) ring of this compound provides a rigid scaffold upon which complex molecular structures can be built. The ortho-disposed substituents offer a specific steric and electronic environment that can be exploited in the design of ligands for metal catalysis or as foundational units for constructing intricate, three-dimensional molecules.

Applications in Polymer and Materials Chemistry

The potential for this compound to be used in materials science is an area of active interest, though specific applications are not yet widely reported.

There is currently limited information available in the scientific literature regarding the direct use of this compound as a monomer or modifying agent in polymerization reactions.

Similarly, the incorporation of this compound into optical or functional materials has not been detailed in the reviewed literature. Its aromatic structure and potential for modification suggest it could be investigated for such purposes in the future.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Catalysis: Role as a Solvent, Co-catalyst Component, or Reactant

While direct applications of this compound as a solvent, co-catalyst, or primary reactant in large-scale catalytic processes are not extensively documented in publicly available scientific literature, its significance in the broader field of chemical synthesis is noteworthy. The compound primarily serves as a crucial intermediate in the creation of more complex molecules, which in turn may be utilized in catalytic systems or be the products of catalytic reactions. Its specific functional groups—the ethyl ester and the methoxymethyl ether attached to a benzene ring—make it a valuable building block. The reactivity of these groups can be selectively targeted in multi-step syntheses to construct intricate molecular architectures. Therefore, while not a catalyst in the traditional sense, this compound is an important component in the synthetic chemist's toolbox for accessing molecules with potential catalytic activities or for synthesizing target molecules via catalytic methods.

Agrochemical and Specialty Chemical Intermediate

The primary documented advanced application of this compound is its role as a key intermediate in the synthesis of picolinamide (B142947) derivatives. These derivatives are a class of compounds that have shown significant utility in the development of modern agrochemicals and other specialty chemicals.

Detailed research findings from patent literature demonstrate the specific use of this compound in the production of fungicidal and insecticidal compounds. For instance, international patent WO2006066929A1 and Chinese patent CN104844613A describe multi-step synthetic pathways where this compound is a starting material for producing biologically active picolinamide compounds. These picolinamides are designed to target specific biological pathways in pests, offering a sophisticated approach to crop protection.

The general synthetic strategy involves the transformation of the ethyl ester and methoxymethyl groups of this compound to introduce new functionalities and build the final picolinamide scaffold. The following tables outline the key reaction steps and intermediates as described in the patent literature.

Table 1: Synthesis of Picolinamide Precursors from this compound

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose |

| 1 | This compound | 1. Strong Base (e.g., LDA) 2. Picolinoyl Chloride derivative | Ethyl 2-(methoxymethyl)-x-(picolinoyl)benzoate | Introduction of the picolinoyl moiety |

| 2 | Ethyl 2-(methoxymethyl)-x-(picolinoyl)benzoate | 1. Hydrolysis (e.g., NaOH) 2. Acidification (e.g., HCl) | 2-(methoxymethyl)-x-(picolinoyl)benzoic acid | Conversion of the ethyl ester to a carboxylic acid for further reaction |

| 3 | 2-(methoxymethyl)-x-(picolinoyl)benzoic acid | Amine (R-NH2), Coupling agent (e.g., DCC, EDC) | N-substituted-2-(methoxymethyl)-x-(picolinoyl)benzamide | Formation of the final amide bond |

Table 2: Key Picolinamide Derivatives Synthesized Using this compound as an Intermediate

| Derivative Class | General Structure | Target Application | Reference |